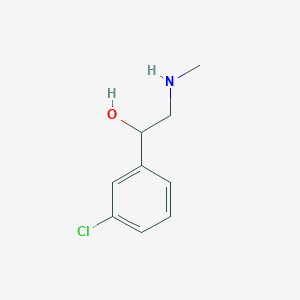

1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that features a chlorinated phenyl group attached to an ethanol backbone, with a methylamino substituent

Synthetic Routes and Reaction Conditions:

Reduction of 1-(3-Chlorophenyl)-2-nitroethanol: This method involves the reduction of 1-(3-chlorophenyl)-2-nitroethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions and yields 1-(3-chlorophenyl)-2-(methylamino)ethanol.

Reductive Amination: Another approach is the reductive amination of 1-(3-chlorophenyl)-2-oxoethanol with methylamine. This reaction can be catalyzed by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production methods for 1-(3-chlorophenyl)-2-(methylamino)ethanol often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines under basic or neutral conditions.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Various reduced derivatives.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3-chlorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(3-Chlorophenyl)-2-aminoethanol: Similar structure but lacks the methyl group on the amino substituent.

1-(3-Chlorophenyl)-2-(ethylamino)ethanol: Similar structure but has an ethyl group instead of a methyl group on the amino substituent.

1-(4-Chlorophenyl)-2-(methylamino)ethanol: Similar structure but with the chlorine atom on the para position of the phenyl ring.

Uniqueness: 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological systems. The presence of the methylamino group and the position of the chlorine atom on the phenyl ring contribute to its distinct chemical and biological properties.

Activité Biologique

1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol, also known as 3-chloromethcathinone (3-CMC), is a synthetic cathinone that has gained attention due to its psychoactive properties and potential therapeutic applications. This compound is structurally related to naturally occurring stimulants and has been studied for its biological activity, particularly in the context of its effects on the central nervous system (CNS) and its interactions with various biological pathways.

Chemical Structure

The chemical formula of this compound is C₉H₁₂ClN, and its molecular structure can be represented as follows:

Research indicates that 3-CMC functions primarily as a stimulant, similar to other cathinones. Its mechanism involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood, increased energy, and potential euphoria.

1. Psychostimulant Effects

Studies have shown that 3-CMC exhibits significant psychostimulant effects. In animal models, it has been observed to increase locomotor activity and induce hyperactivity, which are characteristic responses associated with stimulant drugs.

2. Antimicrobial Properties

Recent investigations into the compound's antimicrobial activity revealed promising results. For instance, 3-CMC demonstrated inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in Table 1 below.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.015 |

This data suggests that 3-CMC may possess potential as an antimicrobial agent, although further studies are needed to elucidate its efficacy and safety profile in clinical settings.

3. Toxicological Concerns

Despite its potential therapeutic applications, there are significant concerns regarding the toxicity and safety of 3-CMC. Risk assessments conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlighted various health risks associated with its use, including neurotoxicity and cardiovascular effects. Reports indicate that users may experience anxiety, paranoia, and other adverse psychological effects.

Case Studies

A notable case study involved a cohort of users who reported severe anxiety and agitation after consuming products containing 3-CMC. Clinical evaluations indicated elevated heart rates and increased blood pressure, aligning with findings from animal studies that suggest sympathomimetic effects.

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2-(methylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-11-6-9(12)7-3-2-4-8(10)5-7/h2-5,9,11-12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKJHTPWMPMNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.